molecular formula C10H9ClF3NO3 B14072607 methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate

methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate

Cat. No.: B14072607
M. Wt: 283.63 g/mol
InChI Key: JLFCJTBZUJWSNN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with (2R)-2-hydroxypropanoic acid methyl ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology

In biological research, methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate may be studied for its potential effects on biological systems. It could be used in the development of new pharmaceuticals or as a tool for studying biochemical pathways.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its structure suggests that it could interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the production of agrochemicals, polymers, or other materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups may play a role in binding to enzymes or receptors, influencing their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}acetate
  • Methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}butanoate
  • Methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pentanoate

Uniqueness

Compared to similar compounds, methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate may exhibit unique reactivity and stability due to the specific arrangement of its functional groups. The presence of the trifluoromethyl group can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9ClF3NO3

Molecular Weight

283.63 g/mol

IUPAC Name

methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypropanoate

InChI

InChI=1S/C10H9ClF3NO3/c1-5(9(16)17-2)18-8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3

InChI Key

JLFCJTBZUJWSNN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=C(C=C(C=N1)C(F)(F)F)Cl

Origin of Product

United States

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